molecular formula C11H11BrN2O2 B1520090 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214067-31-8

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione

Cat. No. B1520090
CAS RN: 1214067-31-8
M. Wt: 283.12 g/mol
InChI Key: NUPARUSLBIKLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione (3-BPMPD) is an organic compound with a molecular formula of C9H9BrN2O2. It is an important synthetic intermediate used in the production of pharmaceuticals and agrochemicals. 3-BPMPD is a versatile compound that has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and an inhibitor. It has also been used in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Fluorescent Dyes Development : Jaung, Matsuoka, and Fukunishi (1998) synthesized new types of fluorescent styryl dyes from DAMN, demonstrating the potential of these compounds in developing materials with strong fluorescence and electroluminescence properties (Jaung, Matsuoka, & Fukunishi, 1998).

Biological Applications

  • Antimicrobial Activity : Cvetković et al. (2019) found that certain succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, exhibited significant in vitro antifungal activities, suggesting potential as novel fungicides (Cvetković et al., 2019).
  • Enzyme Inhibition : Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showing that compounds with large lipophilic substituents can be potent inhibitors, affecting metabolic pathways related to oxalate production (Rooney et al., 1983).

Material Science

  • Organic Substrate Applications : Liebscher and Jin (1999) discussed the versatility of 3-ylidenepiperazine-2,5-diones as organic substrates in synthesizing natural products and derivatives, emphasizing their reactivity and potential in producing a wide range of chemical structures (Liebscher & Jin, 1999).

Crystal and Molecular Structure Analysis

  • X-Ray Crystal Structure : Elix et al. (1986) provided insights into the crystal structure of related piperazine-2,5-diones, which helps in understanding the conformational preferences and potential intermolecular interactions of these compounds in the solid state (Elix et al., 1986).

properties

IUPAC Name

3-(4-bromophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPARUSLBIKLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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